molecular formula C24H20FN3O3 B11320966 2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-[(4-fluorobenzyl)amino]-1,3-oxazole-4-carbonitrile

2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-[(4-fluorobenzyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No.: B11320966
M. Wt: 417.4 g/mol
InChI Key: DJWRTCLMYYSUDY-UHFFFAOYSA-N
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Description

2-{5-[(2,5-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, an oxazole ring, and several functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(2,5-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the furan ring: This can be achieved through the reaction of 2,5-dimethylphenol with formaldehyde under acidic conditions to form 2,5-dimethylphenoxy methanol.

    Oxazole ring synthesis: The oxazole ring can be synthesized by reacting the furan derivative with an appropriate amine and a nitrile under controlled conditions.

    Final coupling: The final step involves coupling the furan and oxazole intermediates using a suitable catalyst and reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow systems to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(2,5-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{5-[(2,5-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{5-[(2,5-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-{5-[(2,5-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-5-(4-METHYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE
  • 2-{5-[(2,5-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-5-(4-PROPANOYLPIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE

Uniqueness

The uniqueness of 2-{5-[(2,5-DIMETHYLPHENOXY)METHYL]FURAN-2-YL}-5-{[(4-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H20FN3O3

Molecular Weight

417.4 g/mol

IUPAC Name

2-[5-[(2,5-dimethylphenoxy)methyl]furan-2-yl]-5-[(4-fluorophenyl)methylamino]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C24H20FN3O3/c1-15-3-4-16(2)22(11-15)29-14-19-9-10-21(30-19)24-28-20(12-26)23(31-24)27-13-17-5-7-18(25)8-6-17/h3-11,27H,13-14H2,1-2H3

InChI Key

DJWRTCLMYYSUDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=CC=C(O2)C3=NC(=C(O3)NCC4=CC=C(C=C4)F)C#N

Origin of Product

United States

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